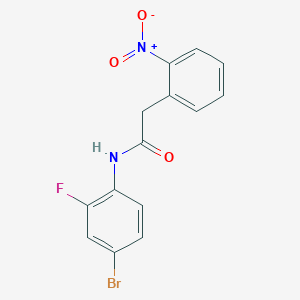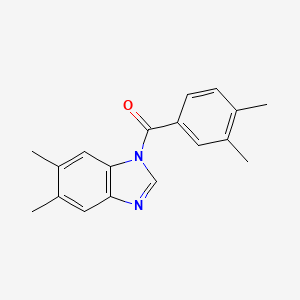![molecular formula C20H19N3O3 B11025516 N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide](/img/structure/B11025516.png)
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It features a pyrazinone core with a phenyl ring and an ethyl group attached to it.
- The compound’s structure is as follows: !Compound Structure
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: , also known by its IUPAC name, is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: Although specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.
Reaction Conditions: The exact conditions would depend on the specific synthetic pathway chosen.
Industrial Production: Information on industrial-scale production methods is limited, but research laboratories may synthesize it for scientific purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed during these reactions would depend on the reaction conditions.
Scientific Research Applications
Biology: It might serve as a pharmacological tool or be relevant in biological studies.
Medicine: Investigations into its potential therapeutic properties are ongoing.
Industry: Its industrial applications are yet to be fully explored.
Mechanism of Action
- The compound’s mechanism of action remains an area of active research.
Molecular Targets: It likely interacts with specific cellular targets, affecting biological processes.
Pathways Involved: Further studies are needed to elucidate the pathways affected by this compound.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires a detailed comparison with structurally related compounds.
Similar Compounds: While I don’t have a specific list, other pyrazinone derivatives and phenyl-substituted compounds could serve as points of comparison.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c24-17-8-6-15(7-9-17)10-11-21-19(25)14-23-13-18(22-12-20(23)26)16-4-2-1-3-5-16/h1-9,12-13,24H,10-11,14H2,(H,21,25) |
InChI Key |
HWBBGMMIMOZQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


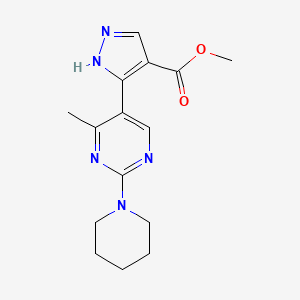
![Ethyl 2-[(2-nitrobenzoyl)amino]acetate](/img/structure/B11025445.png)
![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11025460.png)
![1-[(4-Fluorophenyl)imino]-4,4,8-trimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11025468.png)
![4,4,6,8-tetramethyl-1'H,4H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-quinazoline]-2,4'(3'H)-dione](/img/structure/B11025473.png)
![2,2,4,7-Tetramethyl-6-[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11025474.png)

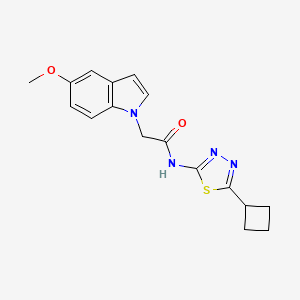
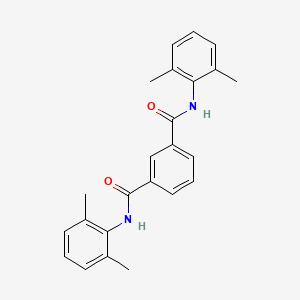
![methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate](/img/structure/B11025494.png)
![N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11025500.png)

